5-Pyridin-2-yloxypyridine-2-carboxylic acid
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Overview
Description
5-Pyridin-2-yloxypyridine-2-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with a carboxylic acid group and an ether linkage to another pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyridin-2-yloxypyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with a pyridine-2-ol derivative under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ether linkage between the two pyridine rings. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Pyridin-2-yloxypyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine-2-carboxylic acid derivatives, while reduction can produce pyridine-2-alcohols or aldehydes .
Scientific Research Applications
5-Pyridin-2-yloxypyridine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Pyridin-2-yloxypyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: A simpler analog with a single pyridine ring and a carboxylic acid group.
Pyridine-2-ol: A related compound with a hydroxyl group on the pyridine ring.
Pyridine-2,5-dicarboxylic acid: A compound with two carboxylic acid groups on the pyridine ring.
Uniqueness
5-Pyridin-2-yloxypyridine-2-carboxylic acid is unique due to its ether linkage between two pyridine rings, which imparts distinct chemical and physical properties. This structural feature enhances its potential for forming coordination complexes and interacting with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H8N2O3 |
---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
5-pyridin-2-yloxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H8N2O3/c14-11(15)9-5-4-8(7-13-9)16-10-3-1-2-6-12-10/h1-7H,(H,14,15) |
InChI Key |
LZSTULYMEMODAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CN=C(C=C2)C(=O)O |
Origin of Product |
United States |
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